(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol
Description
Fundamental Molecular Properties
(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol possesses the molecular formula C₉H₁₁BrN₂O with a molecular weight of 243.10 grams per mole. The compound features a five-membered pyrrolidine ring connected to a brominated pyridine moiety through a nitrogen-carbon bond. The presence of the bromine substituent at the 5-position of the pyridine ring significantly influences the electronic distribution and molecular geometry of the entire structure.
The three-dimensional structure reveals a pyrrolidine ring that adopts a characteristic envelope conformation, as commonly observed in related pyrrolidine derivatives. Crystallographic investigations of similar compounds demonstrate that the pyrrolidine ring typically exhibits distorted envelope configurations, with one carbon atom deviating from the plane formed by the remaining four atoms. This conformational preference is maintained in this compound, contributing to its overall molecular stability.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by the presence of two nitrogen atoms with distinct chemical environments. The pyridine nitrogen exhibits sp² hybridization and participates in aromatic stabilization, while the pyrrolidine nitrogen demonstrates sp³ hybridization and serves as the connection point between the two ring systems. The hydroxyl group attached to the pyrrolidine ring introduces additional complexity through its potential for hydrogen bonding interactions.
Structure
2D Structure
Properties
IUPAC Name |
(3R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRFQXQWZRXLBR-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724446 | |
| Record name | (3R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690265-87-3 | |
| Record name | (3R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 5-bromopyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 243.10 g/mol. The specific stereochemistry of the compound may influence its interactions with biological targets, making it a candidate for further pharmacological evaluation.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. The compound has shown activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. For instance, research indicates that similar pyrrolidine compounds exhibit minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | TBD |
| This compound | E. coli | TBD |
2. Anticancer Activity
The anticancer properties of pyrrolidine derivatives have been explored in various cancer models. In vitro studies using A549 human lung adenocarcinoma cells have shown that certain pyrrolidine derivatives can induce cytotoxic effects, with some compounds exhibiting structure-dependent activity . The evaluation of cell viability post-treatment indicates that these compounds may serve as potential chemotherapeutic agents.
Table 2: Anticancer Activity Evaluation
| Compound Name | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| This compound | A549 | 100 | TBD |
3. Neuropharmacological Effects
Preliminary findings suggest that this compound may interact with neurotransmitter systems, indicating potential antidepressant properties . Further research is needed to elucidate the mechanisms behind these effects and their implications for treating mood disorders.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of related pyrrolidine compounds, providing insights into their mechanisms of action:
- Antibacterial Mechanism : A study on related pyrrolidine derivatives demonstrated significant antibacterial activity attributed to structural features such as halogen substitutions . These findings suggest that the bromine atom in this compound might enhance its bioactivity.
- Cytotoxicity Assessment : In evaluating the cytotoxic effects on A549 cells, researchers found that certain structural modifications led to increased potency compared to standard chemotherapeutic agents like cisplatin . This highlights the importance of structural optimization in developing effective anticancer agents.
Comparison with Similar Compounds
Stereoisomers and Enantiomeric Effects
The (S)-enantiomer of this compound, (S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol (CAS Similarity: 0.68), serves as a direct stereochemical counterpart . The enantiomers may exhibit divergent biological activities due to differences in binding to chiral targets. For example, in kinase inhibitors, stereochemistry often dictates selectivity and potency, as seen in related TRK inhibitors where (R)-configurations enhance target affinity .
Halogen-Substituted Pyridine Derivatives
- 5-Bromo-2-chloropyridin-3-ol: This analog replaces the pyrrolidine moiety with a hydroxyl group directly on the pyridine ring. However, its commercial availability (CAS 286946-77-8) suggests stability and utility as a synthetic precursor .
- 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol : The addition of a methoxy group and propargyl alcohol chain introduces steric bulk and alkyne reactivity, expanding applications in click chemistry .
Heterocyclic Sulfonyl Analogs
(R)-1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-ol (CAS 1264033-72-8) replaces the pyridine with a thiophene sulfonyl group. The sulfonyl moiety enhances electron-withdrawing properties and solubility, while the thiophene ring may alter π-π stacking interactions. This compound’s molecular weight (312.20 g/mol) is higher than the target molecule (C9H11BrN2O, ~255.11 g/mol), impacting pharmacokinetic properties .
Pyrrolidine-Modified Derivatives
Compounds such as 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its (S)-isomer (1b) feature extended aryl-alkyl chains on the pyrrolidine ring. The stereochemistry at C3 (R vs. S) also influences intramolecular hydrogen bonding and target engagement .
Structural and Physicochemical Properties
Pyrrolidine Ring Puckering
The puckering of the pyrrolidine ring, quantified via Cremer-Pople coordinates, affects conformational stability. The (R)-configuration may favor a specific puckering amplitude (e.g., envelope or twist conformations), optimizing interactions with hydrophobic pockets in proteins .
Electronic and Solubility Profiles
The bromine atom on the pyridine ring increases molecular weight and polarizability, enhancing halogen bonding with biological targets. Compared to chloro or methoxy analogs, bromine’s larger size and lower electronegativity may reduce metabolic degradation. The hydroxyl group on pyrrolidin-3-ol improves solubility relative to non-hydroxylated analogs like 5-bromo-2-chloropyridin-3-ol .
Comparative Data Table
Preparation Methods
Direct Synthesis via Chiral Pyrrolidine Intermediates
One common approach to prepare (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol involves the use of chiral pyrrolidine intermediates that are functionalized with a bromopyridinyl substituent at the nitrogen atom. The key steps include:
- Stereoselective synthesis of pyrrolidin-3-ol core : The chiral pyrrolidin-3-ol ring is typically synthesized by asymmetric catalytic methods or resolution techniques to ensure the (R)-configuration.
- N-arylation with 5-bromopyridin-2-yl group : The nitrogen atom of the pyrrolidine ring is coupled with 5-bromopyridin-2-yl moiety via nucleophilic substitution or transition-metal catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.
This general approach ensures control over stereochemistry and regioselectivity, which is critical for biological activity.
Use of Donor–Acceptor Cyclopropanes for Pyrrolidine Ring Construction
According to recent studies on pyrrolidine derivatives synthesis, donor–acceptor cyclopropanes bearing ester groups can be employed as key intermediates to build substituted pyrrolidin-2-ones, which can be further transformed into pyrrolidin-3-ol derivatives through reduction or functional group manipulation. The process involves:
- Lewis acid-catalyzed ring opening of donor–acceptor cyclopropanes with primary amines (e.g., anilines or benzylamines) to form γ-amino esters.
- In situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones.
- Subsequent chemical modifications to convert lactams into pyrrolidin-3-ols and introduce the 5-bromopyridinyl substituent.
This synthetic route is advantageous for its one-pot procedure and broad substrate scope, allowing incorporation of heteroaryl groups such as bromopyridinyl.
Formulation and Solubility Preparation
While the synthesis focuses on chemical preparation, the formulation of this compound for biological testing involves preparing stock solutions with precise molarity and solvent systems. A documented method includes:
- Preparing a DMSO master solution by dissolving the compound at specified concentrations.
- Sequential addition of co-solvents such as PEG300, Tween 80, and water or alternatively corn oil , with mixing and clarification at each step to ensure a clear solution.
- Use of physical methods like vortexing, ultrasound, or hot water bath to aid dissolution.
- Strict order of solvent addition to maintain solubility and stability.
The following table summarizes the preparation of stock solutions at different concentrations:
| Stock Solution Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |
|---|---|---|---|
| 1 mM | 4.1135 | 20.5677 | 41.1353 |
| 5 mM | 0.8227 | 4.1135 | 8.2271 |
| 10 mM | 0.4114 | 2.0568 | 4.1135 |
Note: Volume values correspond to solvent volume required to achieve the stated molarity for the given mass of compound.
Summary Table of Preparation Routes
| Preparation Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Chiral Pyrrolidine Intermediate Synthesis | Asymmetric synthesis, N-arylation | High stereoselectivity, regioselectivity | Requires chiral catalysts or resolution |
| Donor–Acceptor Cyclopropane Route | Lewis acid-catalyzed ring opening, lactamization | One-pot, broad substrate scope | Moderate yields, multi-step transformations |
| Multi-step from Commercial Precursors | Cyclization, oxidation, coupling | Uses readily available reagents | Longer synthesis, stereochemical control needed |
Research Findings and Notes
- The donor–acceptor cyclopropane method offers a versatile and relatively straightforward synthetic route to pyrrolidine derivatives, including those with heteroaryl substituents, though it may require optimization for yield and stereoselectivity.
- The formulation method involving DMSO, PEG300, Tween 80, and water or corn oil is well-established for preparing in vivo formulations of this compound, ensuring solubility and bioavailability.
- Multi-step synthesis strategies from simple precursors can achieve high overall yields but demand careful control of stereochemistry and functional group transformations.
Q & A
Q. What synthetic strategies are recommended for preparing (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol with high stereochemical fidelity?
Answer:
- Chiral resolution or asymmetric synthesis : Use enantioselective catalysts (e.g., chiral amines or transition-metal complexes) to control the stereochemistry at the pyrrolidin-3-ol moiety. For example, similar pyrrolidine derivatives employ stereospecific alkylation or ring-opening reactions under controlled temperatures (40–80°C) and inert atmospheres .
- Key steps : (i) Coupling 5-bromopyridin-2-amine with a chiral pyrrolidin-3-ol precursor via nucleophilic substitution. (ii) Optimize solvent polarity (e.g., methanol or THF) to minimize racemization .
Q. How can the molecular structure and purity of this compound be validated?
Answer:
Q. What reactivity patterns are expected at the bromine site in this compound?
Answer:
- Nucleophilic aromatic substitution (SNAr) : The electron-deficient 5-bromopyridine ring undergoes substitution with amines, thiols, or alkoxides under palladium catalysis (e.g., Suzuki-Miyaura coupling with boronic acids at 80–100°C) .
- Reductive dehalogenation : Use Pd/C or Zn in acidic conditions to replace bromine with hydrogen .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed ring puckering in the pyrrolidine moiety?
Answer:
- Cremer-Pople parameters : Calculate puckering amplitude () and phase angle () to quantify nonplanarity. Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data .
- Case study : If experimental data (e.g., X-ray) shows a twist-boat conformation but simulations predict an envelope, re-evaluate solvent effects or intermolecular H-bonding (e.g., hydroxyl-pyridine interactions) .
Q. What methodologies enable enantioselective synthesis of this compound on a milligram-to-gram scale?
Answer:
Q. How can crystallographic data be leveraged to analyze intermolecular interactions influencing biological activity?
Answer:
- Hirshfeld surface analysis : Map close contacts (e.g., O–H···N hydrogen bonds between the hydroxyl and pyridine groups) using CrystalExplorer. Correlate packing motifs with solubility or receptor-binding assays .
- Torsion angle libraries : Compare puckering parameters with bioactive pyrrolidine derivatives (e.g., kinase inhibitors) to rationalize conformational preferences .
Q. What strategies mitigate side reactions during functionalization of the hydroxyl group in (R)-1-(5-bromopyridin-2-yl)prolidin-3-ol?
Answer:
- Protecting groups : Temporarily block the hydroxyl with tert-butyldimethylsilyl (TBS) or acetyl groups before bromine substitution. Deprotect under mild conditions (e.g., TBAF in THF) .
- Kinetic vs. thermodynamic control : Use low temperatures (0–5°C) to favor mono-substitution over di- or tri-functionalization .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray data regarding the hydroxyl group’s hydrogen-bonding behavior?
Answer:
- Variable-temperature NMR : Detect dynamic H-bonding by observing chemical shift changes (Δδ >0.5 ppm) between 25°C and −40°C.
- Complementary techniques : Use IR spectroscopy to confirm O–H stretching frequencies (3200–3400 cm) and compare with X-ray-derived H-bond lengths (2.6–3.0 Å) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
